molecular formula C9H12S B1596629 2,4-Dimethylthioanisole CAS No. 34678-67-6

2,4-Dimethylthioanisole

Cat. No.: B1596629
CAS No.: 34678-67-6
M. Wt: 152.26 g/mol
InChI Key: CNEKIVLPGGFVJY-UHFFFAOYSA-N
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Description

2,4-Dimethylthioanisole is an organic compound with the molecular formula C₉H₁₂S and a molecular weight of 152.26 g/mol . It is a derivative of thioanisole, characterized by the presence of two methyl groups at the 2 and 4 positions on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylthioanisole can be synthesized through several methods. One common approach involves the methylation of thiophenol with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired thioether .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often includes steps such as distillation and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylthioanisole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups on the benzene ring can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

    Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2,4-Dimethylthioanisole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Dimethylthioanisole exerts its effects involves its interaction with specific molecular targets. For instance, in oxidation reactions, the sulfur atom in the thioether group is the primary site of reactivity. The compound’s ability to undergo electrophilic aromatic substitution also highlights its potential to interact with various electrophiles, leading to the formation of diverse products .

Comparison with Similar Compounds

    Thioanisole: The parent compound, lacking the methyl groups at the 2 and 4 positions.

    2,4-Dimethylanisole: Similar structure but with an oxygen atom instead of sulfur.

    4-Methylthioanisole: A derivative with a single methyl group at the 4 position.

Uniqueness: 2,4-Dimethylthioanisole is unique due to the presence of two methyl groups, which influence its chemical reactivity and physical properties. These substituents can affect the compound’s boiling point, solubility, and overall stability, making it distinct from its analogs .

Properties

IUPAC Name

2,4-dimethyl-1-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-7-4-5-9(10-3)8(2)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEKIVLPGGFVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308282
Record name 2,4-Dimethylthioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34678-67-6
Record name NSC202926
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202926
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dimethylthioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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